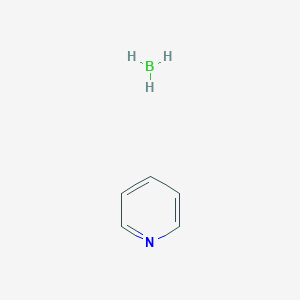

Borane;pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

borane;pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.BH3/c1-2-4-6-5-3-1;/h1-5H;1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFWUOJTSKNRHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B.C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Borane-Pyridine Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borane-pyridine complexes are a versatile class of compounds with significant applications in organic synthesis and medicinal chemistry. Their stability, ease of handling compared to diborane (B8814927) gas, and tunable reactivity make them valuable reagents for reductions, hydroborations, and as building blocks for more complex molecules.[1][2] This guide provides a comprehensive overview of the synthesis and characterization of these important complexes, with a focus on practical experimental protocols and detailed data analysis. The information presented here is intended to be a valuable resource for researchers in both academic and industrial settings, particularly those involved in drug discovery and development where boron-containing compounds are of increasing interest.[3]

Synthesis of Borane-Pyridine Complexes

Several synthetic routes to borane-pyridine complexes have been established, offering flexibility in terms of starting materials, scale, and desired purity. The most common methods involve the direct reaction of a borane (B79455) source with pyridine (B92270) or a substituted pyridine, or the electrophilic borylation of aryl-substituted pyridines.

Common Synthetic Methods

-

Reaction with a Borane Source: This is a straightforward approach where a commercially available borane complex, such as borane-tetrahydrofuran (B86392) (BH3•THF) or borane-dimethyl sulfide (B99878) (BH3•SMe2), is reacted with the desired pyridine derivative.[1][4] The more stable pyridine displaces the weaker Lewis base (THF or DMS) to form the borane-pyridine complex. Gaseous diborane (B2H6) can also be used, particularly for large-scale synthesis, though it requires specialized handling due to its toxicity and pyrophoric nature.[1][4]

-

In Situ Generation from Sodium Borohydride (B1222165): A convenient and safer method involves the in situ generation of borane from sodium borohydride (NaBH4) in the presence of an acid or an electrophile, followed by trapping with pyridine.[5][6] This method avoids the handling of highly reactive borane reagents.

-

Electrophilic Aromatic Borylation: For the synthesis of complexes with boron directly attached to an aromatic ring adjacent to the pyridine nitrogen, electrophilic borylation is a powerful technique.[7][8][9] This method typically employs a strong boron electrophile like boron tribromide (BBr3) to borylate a 2-arylpyridine derivative. The resulting dihaloborane complex can then be further functionalized.[8]

Logical Workflow for Synthesis

The general workflow for the synthesis of a simple borane-pyridine adduct is outlined below.

Caption: General workflow for the synthesis of borane-pyridine complexes.

Experimental Protocols

Protocol 1: Synthesis of Pyridine-Borane from Sodium Borohydride

This protocol is adapted from a procedure that utilizes sodium borohydride as the borane source, offering a safe and scalable method.[5][10]

Materials:

-

Sodium borohydride (NaBH4)

-

Pyridine

-

Ethyl acetate (B1210297)

-

Water

-

Round-bottom flask with stir bar

-

Syringe

-

Separatory funnel

Procedure:

-

To a 200 mL round-bottom flask containing a magnetic stir bar, add sodium borohydride (7.57 g, 0.2 mol, 2 eq.).[5]

-

Add 100 mL of ethyl acetate to the flask.[5]

-

With vigorous stirring, add pyridine (8.05 mL, 0.1 mol, 1 eq.) to the suspension using a syringe.[5]

-

Carefully add 15 mL of water in three portions. Vigorous stirring is essential during this step due to hydrogen gas evolution.[5]

-

Stir the reaction mixture at room temperature for 20 hours.[5]

-

After completion, transfer the mixture to a 500 mL separatory funnel using an additional 100 mL of ethyl acetate and 50 mL of water.[5]

-

Wash the organic layer with cold 3M sodium hydroxide (B78521) solution (2 x 10 mL) followed by 3M HCl (2 x 10 mL).[5]

-

Dry the separated organic layer with sodium sulfate, filter, and concentrate using a rotary evaporator.[5]

-

Dry the resulting product under high vacuum for 12 hours to yield the borane-pyridine complex.[5]

Protocol 2: Synthesis of a 2-(2-Dibromoborylaryl)pyridine Complex via Electrophilic Borylation

This protocol describes a general procedure for the electrophilic borylation of 2-phenylpyridine (B120327).[8]

Materials:

-

2-Phenylpyridine

-

N,N-Diisopropylethylamine (i-Pr2NEt)

-

Boron tribromide (BBr3, 1.0 M solution in CH2Cl2)

-

Dichloromethane (CH2Cl2)

-

Saturated potassium carbonate (K2CO3) aqueous solution

-

Schlenk flask and standard Schlenk line techniques

Procedure:

-

To a stirred solution of 2-phenylpyridine (77.6 mg, 0.5 mmol) and i-Pr2NEt (64.6 mg, 0.5 mmol) in CH2Cl2 (0.5 mL) at 0 °C, add BBr3 (1.5 mL of a 1.0 M solution in CH2Cl2, 1.5 mmol).[8] Caution: BBr3 is highly moisture-sensitive and corrosive. Handle in a well-ventilated fume hood.[8]

-

Allow the reaction mixture to stir at room temperature for 24 hours.[8]

-

Quench the reaction by the careful addition of a saturated aqueous K2CO3 solution.[8]

-

Collect the resulting solid by filtration and wash with hexane to give the pyridine-borane complex.[8]

-

The crude product can be further purified by recrystallization or chromatography if necessary.

Characterization of Borane-Pyridine Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized borane-pyridine complexes. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis.

Logical Workflow for Characterization

Caption: Workflow for the characterization of borane-pyridine complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of borane-pyridine complexes. A combination of 1H, 13C, and 11B NMR experiments is typically required.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the pyridine ring protons, which are typically shifted downfield upon coordination to the borane. The BH3 protons usually appear as a broad quartet due to coupling with the ¹¹B nucleus (I=3/2).[1][4][11]

-

¹³C NMR: The carbon signals of the pyridine ring are also affected by coordination, and their chemical shifts can provide further structural information.[8][11]

-

¹¹B NMR: This is a crucial experiment for confirming the formation of the borane complex. The ¹¹B NMR spectrum of a borane-pyridine complex typically shows a quartet in the range of δ -12 to -15 ppm, with a B-H coupling constant of approximately 95-98 Hz.[1][4][11]

Experimental Protocol for NMR Analysis:

-

Dissolve a small sample (5-10 mg) of the purified borane-pyridine complex in a suitable deuterated solvent (e.g., CDCl3, C6D6) in an NMR tube.

-

Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a suitable NMR spectrometer.

-

Process the spectra (Fourier transform, phase correction, baseline correction, and integration).

-

Analyze the chemical shifts, coupling constants, and integration to confirm the structure of the complex.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of the B-H bond and observing shifts in the pyridine ring vibrations upon complexation.

-

B-H Stretching: The most characteristic feature in the IR spectrum of a borane-pyridine complex is the B-H stretching vibration, which typically appears in the region of 2250-2400 cm⁻¹.[4]

-

Pyridine Ring Vibrations: The vibrational modes of the pyridine ring are also altered upon coordination to the borane. For instance, a band around 992 cm⁻¹ in free pyridine is known to shift to a higher frequency (e.g., 1014 cm⁻¹) upon complexation, which is indicative of coordination.[12]

Experimental Protocol for IR Analysis:

-

Prepare a sample of the borane-pyridine complex for IR analysis. This can be done by placing a drop of the liquid complex between two salt plates (e.g., NaCl or KBr) or by preparing a KBr pellet for a solid sample.

-

Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Identify the characteristic B-H stretching and pyridine ring vibration bands.

Melting Point Analysis

The melting point is a useful physical property for the characterization of solid borane-pyridine complexes and as an indicator of purity. A sharp melting point range suggests a pure compound.

Experimental Protocol for Melting Point Analysis:

-

Place a small amount of the crystalline solid in a capillary tube.

-

Use a calibrated melting point apparatus to determine the temperature range over which the solid melts.

-

Compare the observed melting point with literature values, if available.

Quantitative Data Summary

The following tables summarize key quantitative data for pyridine-borane and some of its derivatives.

Table 1: Physical and Spectroscopic Properties of Selected Borane-Pyridine Complexes

| Complex | Molecular Formula | Melting Point (°C) | ¹¹B NMR (δ, ppm) | Key IR Bands (cm⁻¹) |

| Pyridine-borane | C₅H₈BN | 9-11[13][14][15][16] | -12.57 (q, J = 97.6 Hz)[11] | B-H: ~2250-2400[4] |

| 2-Picoline-borane | C₆H₁₀BN | 50-51[1][4] | - | - |

| 2,6-Lutidine-borane | C₇H₁₂BN | 106-107[1][4] | - | - |

| 5-Ethyl-2-methylpyridine-borane | C₈H₁₄BN | Liquid at RT[4] | -13.2 (q, J = 98 Hz)[1][4] | B-H: 2250-2400[4] |

| 2-(2-Dibromoborylphenyl)pyridine | C₁₁H₈BBr₂N | - | -1.1[8] | - |

Table 2: Representative ¹H and ¹³C NMR Data for Selected Borane-Pyridine Complexes (in CDCl₃)

| Complex | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Pyridine-borane[11] | 8.55 (d, 2H), 8.10 (t, 1H), 7.65 (m, 2H), 3.20-1.96 (br q, BH₃) | 147.1, 139.1, 125.3 |

| 2-(Hydroxymethyl)pyridine-borane[11] | 8.65 (d, 1H), 8.02-7.91 (m, 1H), 7.85-7.75 (m, 1H), 7.44-7.32 (m, 1H), 5.03 (s, 2H), 3.17 (s, 1H), 3.00-1.75 (br q, BH₃) | 158.6, 148.8, 140.0, 123.5, 123.4, 62.5 |

| 2-(2-Dimethylborylphenyl)pyridine[8] | 8.44 (d, 1H), 7.93-7.99 (m, 2H), 7.84 (d, 1H), 7.65 (d, 1H), 7.43 (t, 1H), 7.26-7.38 (m, 2H), 0.05 (s, 6H) | 156.8, 142.1, 139.2, 135.0, 130.2, 129.1, 125.1, 121.5, 121.3, 117.7, 8.8 |

Applications in Drug Development

Borane-pyridine complexes are not only valuable synthetic reagents but also hold potential in drug development. Their ability to act as reducing agents under mild conditions is beneficial for the synthesis of complex drug molecules.[2] Furthermore, the incorporation of boron into organic molecules can lead to novel pharmacological properties, and borane-pyridine complexes can serve as precursors for such compounds.[3] For instance, they can be used in the synthesis of boron-containing heterocycles which are of interest in medicinal chemistry. The stability of the B-N bond in these complexes also makes them suitable for applications like boron neutron capture therapy (BNCT).[3]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of borane-pyridine complexes. By following the outlined experimental protocols and utilizing the provided spectroscopic data, researchers can confidently prepare and identify these versatile compounds. The structured presentation of quantitative data and the inclusion of workflow diagrams are intended to facilitate the practical application of this information in a laboratory setting. As the field of boron chemistry continues to expand, a thorough understanding of the synthesis and properties of fundamental building blocks like borane-pyridine complexes will remain crucial for innovation in organic synthesis and drug discovery.

References

- 1. US8106200B2 - Pyridine borane complexes - Google Patents [patents.google.com]

- 2. cphi-online.com [cphi-online.com]

- 3. Triborane (B 3 H 7 )-mediated regioselective substitution reactions of pyridine derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03109A [pubs.rsc.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Borane-Pyridine: An Efficient Catalyst for Direct Amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of pyridine-borane complexes via electrophilic aromatic borylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. repository.up.ac.za [repository.up.ac.za]

- 13. Borane pyridine complex BH3 8M 110-51-0 [sigmaaldrich.com]

- 14. Borane-pyridine complex(110-51-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 15. chembk.com [chembk.com]

- 16. Pyridine borane - Hazardous Agents | Haz-Map [haz-map.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Borane-Pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borane-pyridine (C₅H₅N·BH₃) is a stable, versatile, and commercially available Lewis acid-base adduct formed between borane (B79455) and pyridine (B92270).[1] Unlike the highly reactive and hazardous diborane (B8814927) gas, borane-pyridine is a manageable liquid or low-melting solid, making it a valuable reagent in organic synthesis.[1][2] This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and an examination of its reaction mechanisms. Its utility as a mild and selective reducing agent, particularly in reductive aminations and, with activation, in hydroborations, has cemented its role in the synthesis of fine chemicals and pharmaceuticals.[1][3][4]

Physical Properties

Borane-pyridine is typically a colorless to light yellow or amber liquid at room temperature, though it can also exist as a white to off-white crystalline solid, especially upon cooling.[1][2][5] It possesses a distinct, pungent, amine-like odor.[1] The complex is highly soluble in many common organic solvents but has limited solubility in and reacts with water.[1][2]

Tabulated Physical Data

A summary of the key physical and structural properties of borane-pyridine is presented below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈BN | [1][2] |

| Molecular Weight | 92.94 g/mol | [1][6] |

| Appearance | Colorless to yellow liquid or white crystalline solid | [1][2] |

| Melting Point | 10–11 °C | [2][7] |

| Boiling Point | 102 °C @ 0.375 mmHg; 65 °C @ 1 mmHg | [2][5] |

| Density | 0.92 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.532 | [2][7] |

| Solubility | Soluble in methanol (B129727), ethanol, ether, THF, acetonitrile, toluene, dichloromethane (B109758). Insoluble/reacts with water and hexane. | [1][2][8] |

| B-N Bond Length | 1.613 - 1.615 Å | [9][10] |

Chemical Properties and Reactivity

Borane-pyridine is primarily recognized as a mild and selective reducing agent.[1] Its stability is significantly greater than that of borane-THF or borane-dimethyl sulfide (B99878) complexes, allowing for easier handling and storage.[1] However, it is sensitive to moisture and strong acids, which can cause it to decompose and release flammable borane gas.[1]

Reductions

The complex is widely employed for the reduction of various functional groups. It is particularly effective for the reductive amination of aldehydes and ketones.[3] It can also reduce imines and certain carbonyl compounds.[1] Unlike more powerful reducing agents, it typically does not reduce esters, amides, or carboxylic acids under standard conditions, demonstrating its chemoselectivity.[11]

Hydroboration

Standard borane-pyridine is generally unreactive for hydroboration at room temperature due to the strong dative bond between nitrogen and boron, which prevents the necessary dissociation to free borane.[4] Heating to 75-100 °C is required to facilitate the reaction.[4] However, the complex can be "activated" at room temperature by reagents such as iodine, bromine, or strong acids.[4][12] This forms a more reactive species, Py·BH₂X (where X is I, Br, OTf, etc.), which readily hydroborates alkenes and alkynes.[4]

Catalysis

Recent studies have shown that borane-pyridine can act as an efficient liquid catalyst (at 5 mol%) for the direct amidation of carboxylic acids with amines, forming secondary and tertiary carboxamides.[13][14] This method is notable for its tolerance of various functional groups, including halides and nitro groups.[14]

Hydrolysis

The borane-pyridine complex is hydrolytically stable in neutral aqueous solutions.[8] However, under acidic conditions or upon prolonged contact with water, it hydrolyzes to produce hydrogen gas and borate (B1201080) species.[1][15]

Spectroscopic Characterization

The structure and bonding of borane-pyridine have been confirmed through various spectroscopic techniques.

| Technique | Observation | Reference(s) |

| ¹H NMR | Spectra are available for structural confirmation. | [16] |

| ¹¹B NMR | Used to characterize the boron center in the complex and its derivatives. | [17] |

| Raman Spectroscopy | The B-N dative bond stretches are coupled with pyridine's vibrational modes, observed at 714 cm⁻¹ and 1093 cm⁻¹. Formation of the complex causes a blue shift in pyridine's ring breathing mode, which correlates with charge transfer from the pyridine ring to the borane moiety. | [10][18] |

Key Experimental Protocols & Methodologies

Synthesis of Borane-Pyridine

The industrial synthesis of borane-pyridine is typically achieved by the controlled reaction of a borane source with pyridine under an inert atmosphere.[1]

-

Objective: To prepare borane-pyridine complex from a borane-tetrahydrofuran (B86392) (BH₃·THF) solution.

-

Materials: Borane-tetrahydrofuran complex solution (1M in THF), anhydrous pyridine, anhydrous diethyl ether, inert atmosphere apparatus (e.g., Schlenk line with nitrogen or argon).

-

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, place a solution of anhydrous pyridine in anhydrous diethyl ether.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add the borane-tetrahydrofuran solution dropwise to the stirred pyridine solution via a dropping funnel or syringe. A white precipitate may form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The solvent (diethyl ether and THF) is removed under reduced pressure to yield the borane-pyridine complex, which can be used directly or further purified.[1]

-

Reductive Amination of an Aldehyde

Borane-pyridine is a safer alternative to sodium cyanoborohydride for reductive aminations.[3]

-

Objective: To synthesize a secondary amine from an aldehyde and a primary amine.

-

Materials: Aldehyde, primary amine, borane-pyridine, suitable protic solvent (e.g., methanol or ethanol), weak acid (e.g., acetic acid).

-

Procedure:

-

Dissolve the aldehyde and a slight molar excess of the primary amine in the chosen solvent in a round-bottom flask.

-

Add a catalytic amount of acetic acid to facilitate the formation of the iminium ion intermediate.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Slowly add 1.0-1.2 equivalents of borane-pyridine to the reaction mixture. Gas evolution (hydrogen) may be observed.

-

Continue stirring at room temperature for several hours or until the reaction is complete (monitored by TLC or GC-MS).

-

Perform an aqueous workup, typically by quenching with dilute acid (e.g., 1M HCl), followed by basification and extraction with an organic solvent to isolate the product amine.[3]

-

Activated Hydroboration of an Alkene

-

Objective: To perform hydroboration of an alkene at room temperature using activated borane-pyridine.

-

Materials: Alkene, borane-pyridine, iodine (I₂), dichloromethane (DCM), sodium hydroxide (B78521) (NaOH), hydrogen peroxide (H₂O₂).

-

Procedure (Hydroboration):

-

In a dry flask under an inert atmosphere, dissolve borane-pyridine in anhydrous DCM.

-

Add 0.5 equivalents of iodine (I₂) to the solution. This generates the active hydroborating agent, Py·BH₂I, accompanied by rapid hydrogen evolution.[4]

-

Once gas evolution ceases, add 1.0 equivalent of the alkene to the mixture.

-

Stir the reaction at room temperature until the hydroboration is complete (monitored by TLC or GC-MS).

-

-

Procedure (Oxidative Workup): 5. Cool the reaction mixture to 0 °C. 6. Slowly add an aqueous solution of sodium hydroxide (e.g., 3M NaOH). 7. Carefully add hydrogen peroxide (30% H₂O₂) dropwise, maintaining the temperature below 20 °C. 8. Stir the mixture vigorously for several hours at room temperature. 9. Separate the layers and extract the aqueous layer with an organic solvent. Combine the organic layers, dry over a drying agent (e.g., MgSO₄), and concentrate under reduced pressure to isolate the alcohol product.[4]

Safety and Handling

While safer than diborane, borane-pyridine is still a hazardous chemical that requires careful handling.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and inhalation of vapors.[1][19]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1] It should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis.[1] Recommended storage temperature is 2-8 °C.[7]

-

Incompatibilities: The complex is incompatible with strong acids, acid chlorides, oxidizing agents, alcohols, and water, as contact may lead to the release of flammable borane gas.[1][19]

References

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. Reductive aminations of ketones and aldehydes using borane–pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Hydroboration with Pyridine Borane at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. strem.com [strem.com]

- 6. Pyridine-borane | C5H8BN | CID 123022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Borane pyridine complex BH3 8M 110-51-0 [sigmaaldrich.com]

- 8. Borane-pyridine complex | 110-51-0 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Raman Spectroscopic and Quantum Chemical Investigation of the Pyridine-Borane Complex and the Effects of Dative Bonding on the Normal Modes of Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Borane-Pyridine: An Efficient Catalyst for Direct Amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Borane-pyridine complex(110-51-0) 1H NMR spectrum [chemicalbook.com]

- 17. Triborane (B 3 H 7 )-mediated regioselective substitution reactions of pyridine derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03109A [pubs.rsc.org]

- 18. Raman Spectroscopic and Quantum Chemical Investigation of the Pyridine-Borane Complex and the Effects of Dative Bonding on the Normal Modes of Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Borane-pyridine complex(110-51-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to Borane-Pyridine: Stability and Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

The borane-pyridine complex (C₅H₅N·BH₃) is a versatile and widely utilized reagent in organic synthesis. As a stable and convenient source of borane (B79455), it serves as a mild reducing agent with significant applications in reactions such as reductive aminations and the reduction of various functional groups.[1][2] Its ease of handling compared to gaseous diborane (B8814927) or even borane-tetrahydrofuran (B86392) complex makes it an attractive choice for both laboratory-scale and industrial processes.[2][3] This guide provides a comprehensive overview of the critical aspects of its stability and solubility in common organic solvents, supported by experimental protocols and data.

Stability Profile

The stability of the borane-pyridine complex is a key factor in its handling, storage, and application. While it is significantly more stable than free borane, its reactivity is influenced by several environmental and chemical factors.

1.1. General Stability

Under normal temperatures and pressures, borane-pyridine is a relatively stable compound.[4][5] It is a colorless to amber liquid with a melting point of 10-11°C.[6][7] However, it is sensitive to air and moisture and should be handled accordingly.[5][6][7]

1.2. Thermal Stability

Borane-pyridine is susceptible to thermal decomposition. It is recommended to store the complex at refrigerated temperatures (2-8°C).[5][6][7] Thermal decomposition can begin to occur at temperatures above 50°C (122°F).[8] One source suggests that the neat complex is thermally unstable and must be kept below 54°C to avoid decomposition via hydroboration and polymerization, noting a shelf-life of approximately six months at ambient temperature.[9][10]

1.3. Chemical Stability and Incompatibilities

The complex exhibits moderate stability in protic solvents like methanol (B129727) for reasonable periods.[9][10] It is also noted to have greater hydrolytic stability in neutral aqueous solutions compared to sodium borohydride (B1222165).[6] However, it reacts slowly with water and violently with moist air, liberating flammable hydrogen gas.[4][6][11]

It is incompatible with and should not be stored with the following classes of compounds:

Hazardous decomposition products resulting from improper handling or fire include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen gas.[4][11]

The diagram below illustrates the key factors that negatively impact the stability of the borane-pyridine complex.

Caption: Factors negatively affecting borane-pyridine stability.

Solubility Profile

The solubility of borane-pyridine in a wide range of organic solvents is a significant advantage, allowing its use in diverse reaction media.[2] Unlike many metal hydrides, its solubility facilitates homogeneous reaction conditions.

2.1. Qualitative and Quantitative Solubility

The following tables summarize the solubility of borane-pyridine complex in various organic solvents based on available data.

Table 1: Qualitative Solubility of Borane-Pyridine

| Solvent Category | Solvent Name | Solubility | Citation(s) |

| Ethers | Tetrahydrofuran (THF) | Very Soluble / Highly Soluble | [5][6] |

| Diethyl Ether | Soluble / Highly Soluble | [5][6][7] | |

| 2-Methyltetrahydrofuran | Suitable Solvent | [9][10] | |

| Chlorinated | Dichloromethane (DCM) | Very Soluble | [6] |

| Alcohols | Methanol | Very Soluble | [6] |

| Ethanol | Moderately Soluble / Soluble | [5][12] | |

| Aromatics | Toluene | Very Soluble | [6] |

| Nitriles | Acetonitrile | Moderately Soluble | [5] |

| Hydrocarbons | Hexane | Insoluble | [6] |

| Cyclohexane | Suitable Solvent | [9][10] | |

| Aqueous | Water | Soluble (reacts slowly) | [6][7] |

Table 2: Commercially Available Solution Concentrations

| Solvent | Concentration | Citation(s) |

| Dichloromethane | 0.5 M | [13] |

| Tetrahydrofuran | 1.0 M | [9] |

| Neat | ~9.4 M | [12] |

A patent also describes the preparation of stable solutions with concentrations ranging from 0.05 to 6.5 mol/L in solvents like THF, toluene, and cyclohexane.[9][10]

Experimental Protocols

Proper handling and experimental procedures are crucial for the safe and effective use of borane-pyridine.

3.1. Handling and Storage Protocol

Safe handling and storage are paramount. The following workflow outlines the recommended procedures.

Caption: Recommended workflow for handling and storing borane-pyridine.

Methodology Details:

-

Storage: Always store in a tightly closed container in a cool, dry, and well-ventilated area, preferably a refrigerator designated for flammables.[4][5][11] The container should be kept under a blanket of inert gas like nitrogen to prevent reaction with air and moisture.[4][11]

-

Handling: All manipulations should be performed in a chemical fume hood.[4][8] Use appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[8][11] Keep away from all sources of ignition, including heat, sparks, and open flames.[4][11] Use non-sparking tools for transfers.[4][11]

-

Spills and Disposal: Small spills can be absorbed with an inert material and collected into a suitable container for disposal.[4][11] Excess or waste reagent can be carefully quenched by slow addition to a dilute acid solution, such as HCl, in a well-ventilated area.[6]

3.2. Protocol for Synthesis of Borane-Pyridine

While commercially available, the complex can be synthesized in the lab. The following protocol is adapted from the literature.[14]

Objective: To synthesize borane-pyridine complex from sodium borohydride and pyridine (B92270).

Materials:

-

Sodium borohydride (NaBH₄)

-

Pyridine

-

Ethyl acetate (B1210297)

-

Water

-

Round-bottom flask with stir bar

-

Separatory funnel

Procedure:

-

Charge a 200 mL round-bottom flask with sodium borohydride (7.57 g, 0.2 mol, 2 eq.).

-

Add 100 mL of ethyl acetate to the flask.

-

With vigorous stirring, add pyridine (8.05 mL, 0.1 mol, 1 eq.) via syringe.

-

Carefully add 15 mL of water in three separate portions, maintaining vigorous stirring.

-

Allow the reaction to stir for 20 hours at room temperature.

-

After 20 hours, transfer the reaction mixture to a 500 mL separatory funnel using an additional 100 mL of ethyl acetate and 50 mL of water for the transfer.

-

Separate the organic layer. Wash it twice more with 50 mL portions of water, followed by a 50 mL brine wash.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate via rotary evaporation to remove the solvent.

-

Place the resulting colorless liquid under high vacuum to remove any residual solvent. The product can be used without further purification.

3.3. Protocol for a Representative Reaction: Reductive Amination

Borane-pyridine is an excellent reagent for the reductive amination of aldehydes and ketones.[3] The general process involves the formation of an imine or iminium ion intermediate, which is then reduced by the borane complex.

Objective: To perform a one-pot reductive amination of an aldehyde with a primary amine.

Materials:

-

Aldehyde (e.g., benzaldehyde)

-

Primary amine (e.g., benzylamine)

-

Borane-pyridine complex

-

Methanol

-

Acetic acid (optional, catalyst)

Procedure:

-

In a round-bottom flask, dissolve the aldehyde (1 eq.) and amine (1-1.2 eq.) in methanol.

-

Optionally, add a catalytic amount of acetic acid (e.g., 0.1 eq.) to facilitate imine formation.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the borane-pyridine complex (1-1.5 eq.) to the stirring solution.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature until completion (monitored by TLC or LC-MS).

-

Upon completion, carefully quench the reaction by slow addition of dilute HCl.

-

Perform a standard aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography or distillation to yield the secondary amine.

The diagram below outlines the logical steps in this reductive amination pathway.

Caption: Key steps in a borane-pyridine mediated reductive amination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. andersondevelopment.com [andersondevelopment.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Borane-pyridine complex(110-51-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Borane-pyridine complex | 110-51-0 [chemicalbook.com]

- 7. Borane pyridine complex [chembk.com]

- 8. fishersci.com [fishersci.com]

- 9. US8106200B2 - Pyridine borane complexes - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. Borane-pyridine complex, 95%, (ca. 9.4M), AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. chemimpex.com [chemimpex.com]

- 14. Borane-Pyridine: An Efficient Catalyst for Direct Amidation - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Borane-Pyridine as a Reducing Agent: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The borane-pyridine complex (Py-BH₃) is a stable, versatile, and chemoselective reducing agent widely employed in organic synthesis. Its ease of handling and compatibility with various functional groups and protic solvents make it a valuable alternative to other hydride reagents like sodium borohydride (B1222165) and the highly toxic sodium cyanoborohydride. This guide provides an in-depth analysis of the core mechanisms underlying its reducing properties, summarizes quantitative data from key reactions, and presents detailed experimental protocols for its application.

Core Mechanism of Action

The efficacy of the borane-pyridine complex as a reducing agent stems from the electronic nature of the borane (B79455) (BH₃) moiety, moderated by its coordination to the pyridine (B92270) ring. Pyridine, a Lewis base, donates electron density to the electron-deficient boron atom of borane, a Lewis acid. This coordination stabilizes the highly reactive borane, making the complex a manageable and storable solid or liquid reagent.[1][2] Unlike the highly pyrophoric diborane (B8814927) gas or unstable borane-THF solutions, the pyridine complex offers enhanced stability.[1][3][4]

The reduction mechanism fundamentally involves the transfer of a hydride ion (H⁻) from the borane moiety to an electrophilic center, such as the carbon atom of a carbonyl, imine, or oxime. The reactivity of the complex can be significantly enhanced by the presence of acid, which can protonate the substrate, increasing its electrophilicity.[5][6][7]

The reduction of aldehydes and ketones proceeds through the coordination of the Lewis acidic boron atom to the carbonyl oxygen. This activation polarizes the C=O bond, rendering the carbonyl carbon more susceptible to nucleophilic attack by a hydride from the same or another borane-pyridine molecule.

In acidic media, the mechanism is often accelerated. The acid can protonate the carbonyl oxygen, forming a highly electrophilic oxonium ion. This species is then rapidly reduced by the borane-pyridine complex. In strongly acidic conditions, such as with trifluoroacetic acid, aldehydes can be reduced to symmetric ethers, while aryl ketones may be fully reduced to the corresponding arenes.[6]

Borane-pyridine is an excellent reagent for reductive amination, serving as a less toxic and inexpensive alternative to sodium cyanoborohydride.[8][9] The reaction proceeds in a one-pot fashion where an aldehyde or ketone reacts with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ by the borane-pyridine complex.

The key to a successful reductive amination is the selective reduction of the iminium ion over the carbonyl starting material.[10] The formation of the imine/iminium ion is typically the rate-determining step and is often catalyzed by mild acid or accelerated by the use of dehydrating agents like molecular sieves.[10] Borane-pyridine is particularly well-suited for this transformation because its moderate reactivity allows the imine/iminium ion to form before significant reduction of the starting carbonyl compound occurs.

Borane-pyridine is also effective for the chemoselective reduction of oximes to their corresponding hydroxylamines.[7][11] This transformation is valuable as other strong reducing agents often lead to over-reduction to the primary amine. The reaction typically requires acidic conditions to proceed at an observable rate.[5] The presence of acid protonates the oxime nitrogen, facilitating the hydride attack from the borane complex. This method is compatible with a range of other functional groups, including esters, nitriles, and nitro groups, which remain unaffected.[11]

Chemoselectivity

A significant advantage of borane-pyridine is its chemoselectivity. Its reactivity is milder than that of borane-THF or sodium borohydride, allowing for the selective reduction of certain functional groups in the presence of others.

-

Aldehydes vs. Ketones: Borane-pyridine exhibits a preference for the reduction of aldehydes over ketones. This selectivity can be exploited to reduce an aldehyde in a molecule containing both functional groups.[12]

-

Compatibility with other groups: Under neutral or mildly acidic conditions, borane-pyridine is generally unreactive towards esters, amides, nitriles, nitro groups, and carboxylic acids.[1][8][11] Olefinic double bonds are also typically not reduced.[8] This broad functional group tolerance makes it a highly useful reagent in complex molecule synthesis.

Quantitative Data Summary

The following tables summarize the performance of borane-pyridine in various reduction reactions, highlighting its efficiency and substrate scope.

Table 1: Reductive Amination of Piperidines with Various Aldehydes [8] Standard Conditions: 1 equivalent each of aldehyde and piperidine, 1 molar equivalent of borane-pyridine in ethanol (B145695).

| Entry | Aldehyde | Piperidine | Product Yield (%) |

| 1 | Benzaldehyde | Piperidine | 85 |

| 2 | 4-Methoxybenzaldehyde | Piperidine | 92 |

| 3 | Cinnamaldehyde | Piperidine | 75 |

| 4 | 2-Naphthaldehyde | Piperidine | 88 |

| 5 | Furfural | Piperidine | 60 |

| 6 | Benzaldehyde | 4-Hydroxypiperidine | 84 |

| 7 | Benzaldehyde | 3,4-Dehydropiperidine | 70 |

Table 2: Reductive Amination of Various Ketones and Aldehydes [10] Conditions: Substrate (1 mmol), Amine (1.1 mmol), Py-BH₃ (1.5 mmol), 4 Å molecular sieves, MeOH, 20 °C, 16 h.

| Entry | Carbonyl | Amine | Product Yield (%) |

| 1 | Cyclohexanone | Benzylamine | 91 |

| 2 | Cyclohexanone | Aniline | 85 |

| 3 | Acetophenone | Benzylamine | 75 |

| 4 | Acetophenone | Aniline | 25 |

| 5 | n-Hexanal | Benzylamine | 87 |

| 6 | n-Hexanal | Di-n-butylamine | 78 |

Experimental Protocols

The following protocols provide a detailed methodology for common applications of borane-pyridine.

Materials:

-

Aldehyde (1.0 eq)

-

Secondary amine (e.g., piperidine) (1.0 eq)

-

Borane-pyridine complex (1.0 eq)

-

Ethanol (solvent)

-

Diethyl ether or Ethyl acetate (B1210297) (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Workflow:

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (e.g., 5 mmol) and the secondary amine (5 mmol).

-

Dissolve the reactants in a suitable volume of absolute ethanol (e.g., 20 mL).

-

To this stirring solution, add the borane-pyridine complex (5 mmol) portion-wise or as a solution in ethanol at room temperature. An ice bath can be used to moderate any initial exotherm.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of water or saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel.

Materials:

-

Oxime (1.0 eq)

-

Borane-pyridine complex (1.5-2.0 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dioxane

-

Anhydrous HCl in ether or Trifluoroacetic acid (catalyst)

-

Saturated potassium carbonate solution

Procedure:

-

Dissolve the oxime (e.g., 2 mmol) in anhydrous THF (15 mL) in a flame-dried, two-neck flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of anhydrous HCl in ether (e.g., 1M solution) or trifluoroacetic acid (1.0 eq) to the reaction mixture.

-

Add the borane-pyridine complex (3-4 mmol) portion-wise to the cooled, stirring solution.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

-

Cool the mixture back to 0 °C and carefully quench the excess reagent by the slow addition of water.

-

Make the solution basic (pH > 9) by adding saturated potassium carbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the hydroxylamine (B1172632) product.

Conclusion

The borane-pyridine complex is a robust and highly selective reducing agent with a broad range of applications in modern organic synthesis. Its stability, ease of handling, and compatibility with protic solvents provide significant advantages over more reactive and hazardous hydride sources. A thorough understanding of its mechanism of action, particularly the role of acid catalysis and its inherent chemoselectivity, enables researchers to effectively harness its synthetic potential for the targeted reduction of aldehydes, ketones, imines, and oximes in the presence of other sensitive functional groups.

References

- 1. andersondevelopment.com [andersondevelopment.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Chemistry of amine–boranes. Part 5. Reduction of oximes, O-acyloximes, and O-alkyl-oximes with pyridine–borane in acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Reductive aminations of ketones and aldehydes using borane–pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. SELECTIVE REDUCTION OF OXIMES WITH PYRIDINE-BORANE | Semantic Scholar [semanticscholar.org]

- 12. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Lewis Acid-Base Chemistry of Pyridine-Borane Adducts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of pyridine-borane adducts, focusing on their synthesis, characterization, and reactivity from a Lewis acid-base perspective. The stability and unique reactivity of the B-N dative bond have established these compounds as versatile reagents in organic synthesis and as building blocks for novel materials and potential therapeutics.

Core Concepts: The Pyridine-Borane Dative Bond

Pyridine-borane adducts are formed through the coordination of the lone pair of electrons on the nitrogen atom of the pyridine (B92270) ring (a Lewis base) to the electron-deficient boron atom of a borane (B79455) (a Lewis acid). This interaction results in the formation of a stable dative B-N bond, which significantly modifies the chemical properties of both the pyridine and borane moieties. The formation of this adduct leads to a change in hybridization at the boron center from approximately sp² to sp³, resulting in a tetrahedral geometry.

The strength of the B-N bond and the overall stability of the adduct are influenced by both steric and electronic factors. Electron-donating substituents on the pyridine ring generally increase the Lewis basicity of the nitrogen atom, leading to a stronger B-N bond. Conversely, sterically bulky substituents on either the pyridine or the borane can hinder adduct formation, a concept central to the development of "frustrated Lewis pairs" (FLPs), where the Lewis acid and base are sterically prevented from forming a classical adduct, leading to unique reactivity.[1]

Synthesis of Pyridine-Borane Adducts

Several synthetic routes to pyridine-borane adducts have been developed, with the choice of method often depending on the desired substitution pattern and the nature of the borane precursor.

A common and straightforward method involves the direct reaction of a substituted pyridine with a borane source, such as diborane (B8814927) (B₂H₆) or a borane complex like BH₃·SMe₂ or BH₃·THF.[2] For instance, the synthesis of Py·B₃H₇ can be achieved by reacting pyridine with THF·B₃H₇, which is formed in situ from KB₃H₈ and HCl·Et₂O, affording the product in high yield.[1][3] Another approach involves the electrophilic aromatic borylation of 2-arylpyridines with BBr₃ to form pyridine-borane complexes.[4][5]

More specialized pyridine-borane adducts, such as cyanoborane adducts, can be synthesized through the oxidation of cyano(hydrido)borate anions in the presence of the desired pyridine derivative.[6]

Spectroscopic and Physicochemical Characterization

The formation and properties of pyridine-borane adducts can be thoroughly investigated using a variety of spectroscopic and analytical techniques.

3.1. NMR Spectroscopy

¹¹B NMR spectroscopy is a powerful tool for characterizing pyridine-borane adducts. The coordination of pyridine to the borane results in a significant upfield shift of the ¹¹B NMR signal compared to the free borane, indicative of the change in coordination number and geometry at the boron center. The chemical shift is sensitive to the strength of the coordination complex, with stronger adducts generally showing a greater upfield shift.[7][8]

3.2. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the vibrational modes of the pyridine-borane adduct. The formation of the B-N bond leads to characteristic shifts in the vibrational frequencies of the pyridine ring. For example, bands near 1450 cm⁻¹ can be indicative of pyridine coordinated to a Lewis acid site.

3.3. UV-Vis Spectroscopy

Pyridine-borane adducts can exhibit charge-transfer (CT) bands in their UV-Vis spectra, which arise from the transfer of electron density from the pyridine (donor) to the borane (acceptor).[9][10][11] These bands are typically intense and can be sensitive to the electronic properties of both the pyridine and borane moieties, as well as the solvent polarity.

3.4. X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including B-N bond lengths and the overall molecular geometry. This technique has been instrumental in confirming the tetrahedral coordination at the boron center and in studying the subtle structural effects of different substituents.[2][12][13]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of pyridine-borane adducts, providing a basis for comparison and for understanding structure-property relationships.

Table 1: Theoretical Bond Dissociation Energies of Selected Pyridine-Borane Adducts

| Adduct | Calculation Method | B-N Bond Dissociation Energy (kcal/mol) |

| Pyridine-Borabenzene | CCSD | 52.2[14] |

| Pyridine-Borabenzene | B3LYP/6-311G(3d5f7,p) & PCM | 46[14] |

| Phosphinine-B(C₆F₅)₃ | DFT | 13.1 |

| Pyridine-B(C₆F₅)₃ | DFT | 19.3 |

Table 2: Selected ¹¹B NMR Chemical Shifts for Pyridine-Borane Adducts

| Adduct | Solvent | ¹¹B NMR Chemical Shift (δ, ppm) |

| 5-Ethyl-2-methylpyridine borane | C₆D₆ | -13.2 (q, ¹J(¹¹B¹H)=98 Hz)[15] |

| Pyridine-B₃H₇ | - | - |

| 4-Methylpyridine-B₃H₇ | - | - |

| 4-Ethylpyridine-B₃H₇ | - | - |

Table 3: Selected IR Spectroscopic Data for Pyridine and Coordinated Pyridine

| Species | Vibrational Mode | Frequency (cm⁻¹) |

| Pure Pyridine | Ring vibration | 1437[8] |

| Pyridine coordinated to Lewis acid | Ring vibration | ~1450[8] |

Table 4: Selected X-ray Crystallographic Data for Pyridine-Borane Adducts

| Adduct | B-N Bond Length (Å) | C-B-C Angle (°) | Reference |

| 4-(dimethylamino)pyridine-4-methoxyphenylborane | - | - | [12] |

| DMAP·BH₃ | - | - | [13] |

| DMAP·BF₃ | - | - | [13] |

| DMAP·B(C₆F₅)₃ | - | - | [13] |

| Pyridine-B₃H₇ | - | - | [1] |

| 4-Methylpyridine-B₃H₇ | - | - | [1] |

Reactivity and Applications

The formation of the pyridine-borane adduct modulates the reactivity of both components, opening up a wide range of synthetic applications.

5.1. Reduction Reactions

Pyridine-borane and its derivatives are widely used as reducing agents in organic synthesis. The reactivity can be tuned by modifying the substituents on the pyridine ring. For example, pyridine-borane is a stable and convenient alternative to more hazardous reducing agents for the reductive amination of aldehydes and ketones.

5.2. Hydroboration Reactions

While pyridine-borane itself requires elevated temperatures for hydroboration, activated pyridine-borane complexes, such as Py·BH₂X (where X is a good leaving group like I or OTf), can hydroborate alkenes and alkynes at room temperature.[16] This method provides a practical and stable alternative to traditional air-sensitive hydroborating agents.[16]

5.3. Frustrated Lewis Pair Chemistry

As mentioned earlier, sterically hindered pyridine and borane derivatives can form frustrated Lewis pairs (FLPs). These systems are incapable of forming a classical dative bond and instead exhibit unique reactivity, such as the activation of small molecules like H₂. This has led to the development of metal-free catalytic hydrogenation reactions.[1]

5.4. Catalysis

Pyridine-borane adducts can also function as catalysts. For instance, borane-pyridine has been shown to be an efficient liquid catalyst for the direct amidation of carboxylic acids and amines.[17] The cooperative action of the Lewis acidic boron center and the Lewis basic pyridine nitrogen has also been utilized in the catalytic conversion of CO₂ and epoxides to cyclic carbonates.

Experimental Protocols

6.1. Synthesis of 2-Methylpyridine-Borane

This protocol is adapted from a procedure reported in Organic Syntheses.[18]

Materials:

-

2-Methylpyridine (B31789) (5.93 mL, 60 mmol, 1 equiv)

-

Sodium borohydride (B1222165) (4.54 g, 120 mmol, 2 equiv)

-

Sodium bicarbonate, powdered (20.16 g, 240 mmol, 4 equiv)

-

Tetrahydrofuran (THF), anhydrous (120 mL)

-

Water, deionized (4.3 mL, 240 mmol, 4 equiv)

-

Celite

-

500 mL round-bottomed flask

-

Magnetic stir bar

-

Syringes

-

Sintered glass filter

Procedure:

-

To a 500 mL round-bottomed flask equipped with a magnetic stir bar, add sodium borohydride (4.54 g) and powdered sodium bicarbonate (20.16 g).

-

Add 2-methylpyridine (5.93 mL) via syringe, followed by the addition of THF (100 mL).

-

Stir the heterogeneous mixture vigorously at room temperature.

-

Slowly add water (4.3 mL) dropwise via syringe over a period of 15 minutes. Note: Hydrogen gas evolution and frothing will occur.

-

After the addition of water is complete, wash any solids from the sides of the flask into the reaction mixture with an additional 20 mL of THF.

-

Continue to stir the mixture vigorously at room temperature for 24 hours.

-

Filter the reaction mixture under vacuum through a pad of Celite (approximately 1-inch thick) on a sintered glass filter.

-

Wash the filter cake with THF (3 x 20 mL) to ensure complete extraction of the product.

-

Combine the filtrate and washings and concentrate to dryness using a rotary evaporator.

-

Dry the resulting white solid under high vacuum for 12 hours to yield 2-methylpyridine-borane.

Characterization:

-

¹H NMR (CDCl₃): δ 8.49 (d, 1H), 7.68 (t, 1H), 7.23 (d, 1H), 7.15 (t, 1H), 2.55 (s, 3H), 1.8-2.8 (br q, 3H, BH₃).

-

¹¹B NMR (CDCl₃): δ -13.0 (q, J = 96 Hz).

-

¹³C NMR (CDCl₃): δ 157.9, 148.1, 138.8, 124.9, 122.2, 22.8.

6.2. Kinetic Analysis of the Reaction of a Pyridine-Borane Adduct with an Electrophile (Conceptual Protocol)

This conceptual protocol outlines the steps for studying the kinetics of the reaction between a pyridine-borane adduct and an electrophile, for example, an aldehyde in a reduction reaction, using UV-Vis spectroscopy.

Materials and Equipment:

-

Pyridine-borane adduct of interest

-

Electrophile (e.g., benzaldehyde)

-

Anhydrous solvent (e.g., THF or CH₂Cl₂)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

-

Syringes and standard laboratory glassware

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of the pyridine-borane adduct and the electrophile of known concentrations in the chosen anhydrous solvent.

-

Establishment of Pseudo-First-Order Conditions: To simplify the rate law, the reaction is typically carried out under pseudo-first-order conditions, where one reactant (e.g., the pyridine-borane adduct) is in large excess (at least 10-fold) compared to the other reactant (the electrophile).

-

Data Acquisition:

-

Equilibrate the UV-Vis spectrophotometer and the cuvette holder to the desired reaction temperature.

-

Place a known volume of the electrophile solution into the quartz cuvette.

-

At time t=0, rapidly inject a known volume of the pyridine-borane adduct solution into the cuvette and mix thoroughly.

-

Immediately begin recording the absorbance at a wavelength where one of the reactants or products has a distinct absorption maximum. The change in absorbance over time is monitored.

-

-

Data Analysis:

-

The absorbance data is converted to concentration data using the Beer-Lambert law (A = εbc).

-

For a reaction under pseudo-first-order conditions, a plot of ln([Electrophile]t) versus time should yield a straight line with a slope equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.

-

The second-order rate constant (k) can then be determined from the relationship k_obs = k[Pyridine-Borane Adduct].

-

By performing the experiment at different temperatures, the activation parameters (Ea, ΔH‡, and ΔS‡) can be determined from an Arrhenius or Eyring plot.

-

Visualizations

Diagram 1: General Synthesis of Pyridine-Borane Adducts

References

- 1. Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Energetic Characterization of Borane-Amines on High-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Borane Adducts of Aromatic Phosphorus Heterocycles: Synthesis, Crystallographic Characterization and Reactivity of a Phosphinine‐B(C6F5)3 Lewis Pair - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Charge-transfer band - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. US8106200B2 - Pyridine borane complexes - Google Patents [patents.google.com]

- 16. Hydroboration with Pyridine Borane at Room Temperature [organic-chemistry.org]

- 17. Borane-Pyridine: An Efficient Catalyst for Direct Amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Organic Syntheses Procedure [orgsyn.org]

The Genesis of a Versatile Reagent: An In-depth Technical Guide to the Discovery and History of Borane-Pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of borane-pyridine reagents. From the early pioneering work in borane (B79455) chemistry by Schlesinger and Brown to the first convenient synthesis of pyridine-borane and its subsequent evolution into a versatile tool for organic synthesis, this document traces the key milestones in the history of this important reagent. Detailed experimental protocols from seminal publications are provided, alongside a summary of its early physicochemical characterization and applications. The guide also explores the mechanistic underpinnings of its reactivity and its contemporary relevance in fields such as drug development, illustrated through signaling pathways and experimental workflows.

A Legacy of Boron Chemistry: The Precursors to Borane-Pyridine

The story of borane-pyridine is intrinsically linked to the broader exploration of boron hydrides, a field largely pioneered by Hermann Irving Schlesinger and his student, Herbert C. Brown. Their work during World War II on borohydrides laid the foundation for the development of a vast array of boron-based reagents.[1] The first amine-borane adduct, trimethylamine-borane, was reported by Burg and Schlesinger in 1937, demonstrating the principle of stabilizing the highly reactive borane (BH₃) through coordination with a Lewis base.[2] This seminal discovery opened the door for the investigation of other amine-borane complexes, including the subject of this guide.

The Dawn of a New Reagent: The First Synthesis of Pyridine-Borane

While the exact date of the very first synthesis of pyridine-borane is not widely documented in easily accessible literature, it is attributed to the pioneering work of Schlesinger and his coworkers.[3] Their method involved the reaction of diborane (B8814927) with pyridine (B92270) using vacuum line techniques, a testament to the air- and moisture-sensitivity of the reagents involved.[3]

A significant breakthrough in the accessibility of pyridine-borane came in 1955 when Moddie D. Taylor, Louis R. Grant, and Clifton A. Sands at Howard University published a more convenient preparation method.[4] Their approach avoided the need for specialized vacuum apparatus, making the reagent available to a broader range of chemists.

Physicochemical Properties of Pyridine-Borane (Early Data)

Early investigations into pyridine-borane established its fundamental physical and chemical characteristics.

| Property | Value | Reference |

| Molecular Formula | C₅H₅N·BH₃ | [5] |

| Molecular Weight | 92.94 g/mol | [5] |

| Appearance | Colorless liquid | [5] |

| Odor | Unpleasant | [5] |

| Melting Point | 9-11 °C | [5] |

| Stability | Stable in air, slowly hydrolyzed by water | [3][6] |

Foundational Experimental Protocols

The following sections detail the experimental methods that were crucial to the establishment of borane-pyridine as a useful reagent.

The Taylor, Grant, and Sands Synthesis of Pyridine-Borane (1955)

This method represented a significant improvement in the preparation of pyridine-borane, making it more widely accessible.

Reaction: C₅H₅N·HCl + NaBH₄ → C₅H₅N·BH₃ + NaCl + H₂

Procedure: A suspension of pyridine hydrochloride (0.57 mole) in 150 ml of pyridine was treated with a solution of sodium borohydride (B1222165) (0.585 mole) in 575 ml of pyridine. The sodium chloride that precipitated was removed by filtration. The excess pyridine was then distilled off under vacuum at 50°C to yield the pyridine-borane complex.[4]

Early Applications: The Emergence of a Selective Reducing Agent

Soon after its discovery and the development of a convenient synthesis, chemists began to explore the utility of pyridine-borane in organic synthesis. Its stability compared to diborane and other early borane complexes, coupled with its solubility in organic solvents, made it an attractive candidate for a reducing agent.

Reduction of Carbonyl Compounds

One of the earliest and most significant applications of pyridine-borane was in the reduction of aldehydes and ketones to their corresponding alcohols. The reagent offered a degree of selectivity, a valuable characteristic in the synthesis of complex molecules.

| Substrate | Product | Reaction Time (hrs) | Reaction Temp. (°C) | Yield (%) | Reference |

| Cyclohexanone | Cyclohexanol | 24 | 25 | 95 | [3] |

| Styrene oxide | Phenethyl alcohol | 80 | 25 | >99 | [3] |

| N-t-butylbenzylimine | N-t-butyl benzylamine | 30 | 25 | >95 | [3] |

Mechanistic Insights and Modern Applications

The utility of borane-pyridine has expanded significantly since its initial discovery. It is now recognized not only as a stoichiometric reducing agent but also as a catalyst and a precursor to other reactive boron species.

Catalytic Amidation

A notable modern application of borane-pyridine is its use as a catalyst for the direct amidation of carboxylic acids and amines. This transformation is of great importance in the pharmaceutical industry for the synthesis of a wide range of drug candidates.

The proposed mechanism involves the activation of the carboxylic acid by the borane-pyridine complex to form a triacyloxyborane intermediate, which is then susceptible to nucleophilic attack by the amine.

Caption: Proposed catalytic cycle for the direct amidation of carboxylic acids and amines using a pyridine-borane catalyst.

Hydroboration Reactions

While pyridine-borane itself is generally not reactive enough for hydroboration at room temperature, it can be activated to form more potent hydroborating agents. This has expanded its utility in the synthesis of organoboranes, which are versatile intermediates in organic chemistry.

Chronology of Discovery and Development

The following timeline highlights the key milestones in the history of borane-pyridine reagents.

Caption: A timeline of key developments in the history of borane-pyridine reagents.

Contemporary Experimental Protocol: Catalytic Amidation

The following is a representative modern protocol for the use of borane-pyridine as a catalyst in direct amidation, a testament to its enduring relevance.

Procedure: To a round-bottom flask is added the carboxylic acid (1.1 eq), the amine (1.0 eq), and a suitable solvent (e.g., xylenes). To this stirring mixture, a solution of pyridine-borane (5 mol%) in the same solvent is added. The reaction mixture is then heated to reflux and monitored by an appropriate technique (e.g., TLC or GC-MS) until the starting materials are consumed. Upon completion, the reaction is cooled to room temperature, and the product is isolated and purified using standard laboratory procedures.[1]

Conclusion

From its initial discovery as a laboratory curiosity to its current status as a versatile and commercially available reagent, the journey of borane-pyridine reflects the broader evolution of synthetic organic chemistry. Its stability, selectivity, and adaptability have ensured its place in the chemist's toolkit for over half a century. The ongoing exploration of its catalytic activity, particularly in the context of green and sustainable chemistry, suggests that the story of borane-pyridine is far from over, with new applications in drug development and materials science continuing to emerge.

References

- 1. Borane-Pyridine: An Efficient Catalyst for Direct Amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. andersondevelopment.com [andersondevelopment.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyridine-borane | C5H8BN | CID 123022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

Quantitative Analysis of the Borane-Pyridine Bond